![molecular formula C25H19FN2O4S2 B2639144 (4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione CAS No. 1177598-31-0](/img/structure/B2639144.png)
(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione
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Description
(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione is a useful research compound. Its molecular formula is C25H19FN2O4S2 and its molecular weight is 494.56. The purity is usually 95%.
BenchChem offers high-quality (4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cycloaddition Reactions and Antimicrobial Activity
The compound has been utilized in [4 + 2] cycloaddition reactions involving 2-Arylmethylidene-1-thiooxoindan intermediates. These reactions have led to the creation of products exhibiting good antimicrobial activity, as explored by Hegab et al. in their research (Hegab, Elmalah, & Gad, 2009).
Synthesis and Antimicrobial Activity of Novel Derivatives
Murthy and Shashikanth reported the synthesis of novel derivatives involving the (4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl) moiety, which displayed significant antimicrobial activity, particularly against various strains of bacteria (Murthy & Shashikanth, 2012).
Nucleoside Analog Synthesis
Saleh's research focused on synthesizing novel nucleoside analogs, which are crucial for advancing pharmaceutical and biomedical research, using related chemical structures (Saleh, 2002).
Antibacterial Compound Synthesis
Ahmed et al. explored the synthesis of compounds related to the given chemical structure, highlighting their potential in developing new antibacterial agents (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).
Enantioselective Synthesis in Pharmaceutical Chemistry
Blasco et al. discussed the enantioselective construction of oxazolo[4,5-e]isoindoles, which is significant in the pharmaceutical industry for producing drugs with specific chirality (Blasco, Carreño, Cid, Ruano, & Martín, 1999).
Novel Thiazole Derivatives Synthesis
Research by El-Sakka, Soliman, and Abdullah into the synthesis of new 2-aminothiazole derivatives adds valuable information to the field of chemical synthesis, relevant to the study of similar compounds (El-Sakka, Soliman, & Abdullah, 2013).
Hybrid Heterocyclic Compounds
Srinivas et al. synthesized a new series of hybrid heterocyclic compounds, demonstrating the versatility and potential applications of similar chemical structures in various biological activities (Srinivas, Sunitha, Karthik, & Reddy, 2017).
properties
IUPAC Name |
14-(4-fluorophenyl)-9-(4-hydroxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4S2/c26-11-3-5-12(6-4-11)28-23(30)18-14-9-15(19(18)24(28)31)20-17(14)16(10-1-7-13(29)8-2-10)21-22(33-20)27-25(32)34-21/h1-8,14-20,29H,9H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIVVPIJQYNADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)F)SC6=C(C3C7=CC=C(C=C7)O)SC(=O)N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(4-hydroxyphenyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione |
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